Cas no 56719-68-7 (methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate)

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate is a versatile β-keto ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a 2,5-dichlorophenyl group and a reactive β-keto ester moiety, making it a valuable precursor for constructing complex heterocycles and fine chemicals. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactivity in condensation and cyclization reactions enables efficient derivatization, particularly in the synthesis of biologically active molecules. The dichlorophenyl substituent enhances electronic effects, influencing regioselectivity in further transformations. Suitable for controlled laboratory-scale reactions, it serves as a key intermediate in medicinal chemistry and agrochemical research.
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate structure
56719-68-7 structure
Product Name:methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
CAS No:56719-68-7
MF:C10H8Cl2O3
MW:247.074721336365
CID:833799
PubChem ID:57362727
Update Time:2025-11-01

methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2,5-DICHLOROBENZOYLACETATE
    • 2,5-Dichlor-anilinomethylen-malonsaeure-diethylester
    • 2,5-Dichlor-benzoylessigsaeure-methylester
    • methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
    • EN300-1127041
    • CS-0150726
    • DTXSID401266394
    • BS-50873
    • DB-072180
    • Methyl 2,5-dichloro-I(2)-oxobenzenepropanoate
    • methyl3-(2,5-dichlorophenyl)-3-oxopropanoate
    • 56719-68-7
    • methyl 2',5'-dichlorobenzoylacetate
    • C16000
    • AKOS017559129
    • MDL: MFCD07778433
    • Inchi: 1S/C10H8Cl2O3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3
    • InChI Key: MALONIFXTCFWPR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(CC(=O)OC)=O)Cl

Computed Properties

  • Exact Mass: 245.98500
  • Monoisotopic Mass: 245.9850495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 2.73920

methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VE572-50mg
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 97%
50mg
107.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VE572-200mg
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 97%
200mg
200.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VE572-1g
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 97%
1g
702.0CNY 2021-07-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221366-5g
Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 97%
5g
¥979.00 2024-05-08
Enamine
EN300-1127041-0.05g
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 95%
0.05g
$83.0 2023-10-26
Enamine
EN300-1127041-0.1g
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 95%
0.1g
$87.0 2023-10-26
Enamine
EN300-1127041-0.25g
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 95%
0.25g
$90.0 2023-10-26
Enamine
EN300-1127041-0.5g
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 95%
0.5g
$95.0 2023-10-26
Enamine
EN300-1127041-1.0g
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7
1g
$871.0 2023-06-09
Enamine
EN300-1127041-2.5g
methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate
56719-68-7 95%
2.5g
$198.0 2023-10-26

Additional information on methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate (CAS No. 56719-68-7): A Comprehensive Overview

Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate, identified by its CAS number 56719-68-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various chemical synthesis processes and its relevance in the development of novel bioactive molecules.

The molecular structure of Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate consists of a propenoate ester moiety linked to a 2,5-dichlorophenyl group. This specific arrangement of functional groups makes it a versatile intermediate in synthetic chemistry. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring enhances its reactivity, making it a valuable building block for further chemical modifications.

In recent years, the compound has been explored in the context of drug discovery and development. Its structural features suggest potential utility in the synthesis of molecules with pharmaceutical properties. For instance, the dichlorophenyl group is known to be present in several bioactive compounds, which often exhibit desirable pharmacological effects. This has prompted researchers to investigate Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate as a precursor for developing new therapeutic agents.

One of the most intriguing aspects of this compound is its role in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their importance in medicinal chemistry due to their prevalence in biologically active natural products. The propenoate ester group in Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate can be readily transformed into various heterocyclic structures through cyclization reactions. These heterocycles may then serve as scaffolds for designing novel drugs with enhanced efficacy and reduced side effects.

Recent studies have also highlighted the compound's potential in material science applications. The unique electronic properties of the 2,5-dichlorophenyl group make it an attractive candidate for use in organic electronic materials. For example, it can be incorporated into polymers or small molecules that exhibit luminescent or conductive properties. Such materials are increasingly important in the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate involves multi-step organic reactions that showcase the compound's synthetic utility. One common synthetic route involves the reaction of 2,5-dichlorobenzaldehyde with malonic acid derivatives followed by esterification. This method highlights the compound's role as a key intermediate in constructing more complex molecules.

In conclusion, Methyl 3-(2,5-dichlorophenyl)-3-oxopropanoate (CAS No. 56719-68-7) is a multifaceted compound with significant implications in both pharmaceutical and material science research. Its unique structural features make it a valuable tool for synthetic chemists and researchers working on drug discovery and development. As our understanding of its properties and reactivity continues to grow, we can expect to see further innovative applications emerging from this versatile compound.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.